molecular formula C7H9ClN2O B1481092 4-Chloro-6-(ethoxymethyl)pyrimidine CAS No. 2092251-50-6

4-Chloro-6-(ethoxymethyl)pyrimidine

Cat. No. B1481092
CAS RN: 2092251-50-6
M. Wt: 172.61 g/mol
InChI Key: OHSFXSQJLJDKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(ethoxymethyl)pyrimidine is a multifunctionalized pyrimidine scaffold . Pyrimidines are well known due to their presence in biological systems as components of the nucleic acid bases cytosine, thymine, and uracil, as well as the vitamin thiamine . They also find a plethora of uses as pharmaceuticals, as anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor agents .


Synthesis Analysis

The synthesis of 4-Chloro-6-(ethoxymethyl)pyrimidine involves the reaction of 4,6-Dichloro-2-(methylthio)pyrimidine with EtONa in EtOH, at approximately 20 °C, for 2 hours . This reaction yields exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield .

Scientific Research Applications

Pharmaceutical Synthesis

4-Chloro-6-(ethoxymethyl)pyrimidine: serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its chloro and ethoxymethyl groups are reactive sites that can undergo substitution reactions to introduce different pharmacophores. This compound is particularly valuable in creating derivatives with potential anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor properties .

Nucleic Acid Analogues

Due to its structural similarity to pyrimidine nucleobases found in DNA and RNA, 4-Chloro-6-(ethoxymethyl)pyrimidine can be used to synthesize nucleic acid analogues. These analogues can be incorporated into oligonucleotides for therapeutic applications, such as antisense drugs that target specific mRNA sequences to inhibit protein synthesis .

Heterocyclic Chemistry

In heterocyclic chemistry, 4-Chloro-6-(ethoxymethyl)pyrimidine is a valuable scaffold for the development of new heterocyclic compounds. Its multifunctionalized structure allows for regioselective modifications, enabling the synthesis of diverse heterocycles that are important in medicinal chemistry .

Serotonin Receptor Modulators

The compound’s ability to introduce hydrophobic side chains makes it a candidate for synthesizing ligands for serotonin (5-HT) receptors. Modifying the 4-position of the pyrimidine ring with hydrophobic groups can enhance the binding affinity to the receptor sites, potentially leading to new treatments for neurological disorders .

Organic Synthesis Methodology

4-Chloro-6-(ethoxymethyl)pyrimidine: can be used to explore new organic synthesis methodologies. For example, its reactivity with organolithium reagents can lead to the development of novel regioselective synthesis techniques, which are crucial for constructing complex organic molecules .

Agricultural Chemistry

This compound can also find applications in agricultural chemistry, where pyrimidine derivatives are used to create pesticides and herbicides. The structural flexibility of 4-Chloro-6-(ethoxymethyl)pyrimidine allows for the synthesis of compounds with specific properties tailored to target pests or weeds effectively .

properties

IUPAC Name

4-chloro-6-(ethoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-2-11-4-6-3-7(8)10-5-9-6/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSFXSQJLJDKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(ethoxymethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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